N-(4-methoxybenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide
CAS No.:
Cat. No.: VC15315866
Molecular Formula: C22H23NO5
Molecular Weight: 381.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23NO5 |
|---|---|
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | 2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C22H23NO5/c1-13-9-18(27-4)21-14(2)17(22(25)28-19(21)10-13)11-20(24)23-12-15-5-7-16(26-3)8-6-15/h5-10H,11-12H2,1-4H3,(H,23,24) |
| Standard InChI Key | HTRKUAPVSXVEKJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC=C(C=C3)OC)C)C(=C1)OC |
Introduction
N-(4-methoxybenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound belonging to the class of coumarins. It features a benzopyranone structure with a methoxy group and two methyl groups on the chromene moiety, contributing to its unique chemical properties and potential biological activities. The presence of an acetamide group and a benzyl substituent enhances its structural diversity, influencing its interactions with biological targets .
Synthesis Methods
The synthesis of N-(4-methoxybenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide typically involves the reaction of a corresponding carboxylic acid with an amine. For instance, the acetamide moiety can be introduced through the reaction of 5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-carboxylic acid with 4-methoxybenzylamine. This reaction proceeds smoothly under acidic or basic conditions, often utilizing coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride to facilitate the formation of the amide bond.
Biological Activities and Potential Applications
N-(4-methoxybenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide exhibits various biological activities, including anti-inflammatory and antimicrobial properties. The coumarin core is known for its potential in modulating cellular pathways and has been investigated for effects on cancer cell lines. Specific studies indicate that derivatives of this compound can inhibit estrogen receptors, suggesting potential applications in hormone-related therapies.
| Biological Activity | Potential Application |
|---|---|
| Anti-inflammatory | Development of anti-inflammatory drugs |
| Antimicrobial | Development of antimicrobial agents |
| Estrogen receptor inhibition | Hormone-related therapies |
Research Findings and Future Directions
Further research is necessary to fully elucidate the pharmacological profiles and therapeutic potentials of N-(4-methoxybenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide. Studies on similar compounds suggest that modifications in the methoxy and acetamide groups can significantly alter binding affinity and selectivity towards specific targets. Understanding these interactions is crucial for predicting behavior in biological systems and developing targeted therapies.
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